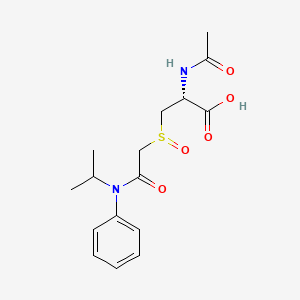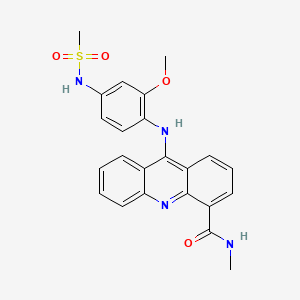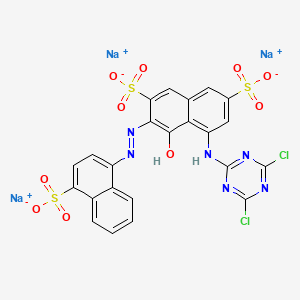
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an alanine backbone, an acetyl group, and a sulfinyl group attached to a phenylamino moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:
Protection of the amino group: The amino group of L-alanine is protected using an acetyl group to prevent unwanted reactions.
Formation of the sulfinyl group: The sulfinyl group is introduced through a sulfoxidation reaction, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with the phenylamino moiety: The protected L-alanine is then coupled with the phenylamino moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylamino derivatives.
Aplicaciones Científicas De Investigación
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- can be compared with other similar compounds, such as:
L-Alanine derivatives: Compounds with different substituents on the alanine backbone.
Sulfinyl compounds: Molecules containing sulfinyl groups with varying substituents.
Phenylamino derivatives: Compounds with different functional groups attached to the phenylamino moiety.
Uniqueness
The uniqueness of L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
| 75888-20-9 | |
Fórmula molecular |
C16H22N2O5S |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-[2-oxo-2-(N-propan-2-ylanilino)ethyl]sulfinylpropanoic acid |
InChI |
InChI=1S/C16H22N2O5S/c1-11(2)18(13-7-5-4-6-8-13)15(20)10-24(23)9-14(16(21)22)17-12(3)19/h4-8,11,14H,9-10H2,1-3H3,(H,17,19)(H,21,22)/t14-,24?/m0/s1 |
Clave InChI |
CNWLVEUDIQYPOY-LNYMIDHXSA-N |
SMILES isomérico |
CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)C[C@@H](C(=O)O)NC(=O)C |
SMILES canónico |
CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)CC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)

